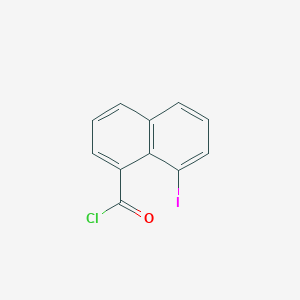

8-Iodonaphthalene-1-carbonyl chloride

説明

特性

IUPAC Name |

8-iodonaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClIO/c12-11(14)8-5-1-3-7-4-2-6-9(13)10(7)8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSAXFRCPZUNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Iodonaphthalene-1-carbonyl chloride CAS 32141-11-0 properties

An In-Depth Technical Guide to 8-Iodonaphthalene-1-carbonyl chloride (CAS 32141-11-0): Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 8-Iodonaphthalene-1-carbonyl chloride, a specialized bifunctional chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes data from analogous compounds and established chemical principles to offer a foundational understanding of its properties, reactivity, and potential applications. Given the limited direct literature on this specific compound, this guide leverages expert analysis of its structural components—the acyl chloride and the aryl iodide—to project its behavior and utility as a versatile molecular building block.

Core Molecular Profile and Physicochemical Properties

8-Iodonaphthalene-1-carbonyl chloride is a unique aromatic compound featuring two highly reactive functional groups strategically positioned on a naphthalene scaffold. The 1,8-substitution pattern, often referred to as peri-substitution, imposes significant steric and electronic constraints that define its chemical behavior. The molecule integrates the high electrophilicity of an acyl chloride with the cross-coupling potential of an aryl iodide, making it a valuable reagent for sequential and orthogonal synthesis strategies.

Data Presentation: Physicochemical Characteristics

The properties of 8-Iodonaphthalene-1-carbonyl chloride are projected based on its structure and data from closely related analogs such as 1-naphthalenecarbonyl chloride and 8-bromonaphthalene-1-carbonyl chloride.[1][2]

| Property | Predicted/Known Value | Rationale & Supporting Source |

| CAS Number | 32141-11-0 | Public chemical databases.[3] |

| Molecular Formula | C₁₁H₆ClIO | Calculated from structure. |

| Molecular Weight | 316.52 g/mol | Calculated from atomic weights. |

| Appearance | Pale yellow to light brown solid | Analogous to other naphthaloyl chlorides and aryl iodides.[1][2] |

| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, Toluene); Insoluble in water. | Acyl chlorides are reactive with protic solvents and generally soluble in non-polar organic media.[2] |

| Moisture Sensitivity | Highly sensitive | The acyl chloride moiety readily hydrolyzes in the presence of water to form the corresponding carboxylic acid.[4] |

| Thermal Stability | Moderate; Requires cold-chain transport. | Supplier data indicates the need for cold shipping, suggesting potential thermal lability.[3] |

Spectroscopic Signature Analysis

The structural features of 8-Iodonaphthalene-1-carbonyl chloride give rise to a predictable spectroscopic profile, which is essential for reaction monitoring and product characterization.

-

Infrared (IR) Spectroscopy : The most prominent feature is an intense, sharp absorption band characteristic of the acyl chloride C=O stretch. Due to the electronegativity of the chlorine atom, this peak is expected at a high wavenumber, typically in the range of 1780-1815 cm⁻¹ .[5] This is a key diagnostic peak that distinguishes it from the corresponding carboxylic acid (~1700 cm⁻¹) or ester (~1735 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will be dominated by signals in the aromatic region (approx. 7.5-8.5 ppm). The six naphthalene protons will appear as a series of complex multiplets due to intricate spin-spin coupling.

-

¹³C NMR : The spectrum will show 11 distinct signals. The carbonyl carbon is highly deshielded and will appear significantly downfield (typically >165 ppm). The carbon atom bearing the iodine (C-I) will have its chemical shift influenced by the heavy atom effect, appearing around 95-105 ppm.

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 316 (for ³⁵Cl) and 318 (for ³⁷Cl) would be observable. Key fragmentation pathways would include the loss of the chlorine radical (M-35) and the subsequent loss of carbon monoxide (M-35-28) to yield the 8-iodonaphthalene cation.[7]

Synthesis, Reactivity, and Handling

The utility of 8-Iodonaphthalene-1-carbonyl chloride is intrinsically linked to its synthesis and the distinct reactivity of its functional groups.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 8-Iodonaphthalene-1-carbonyl chloride.

Experimental Protocol: Synthesis from 8-Iodo-1-naphthoic Acid

This protocol is a validated, general procedure for converting carboxylic acids to acyl chlorides.

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a gas inlet for an inert atmosphere (Argon or Nitrogen). Causality: The reaction is highly sensitive to moisture; an inert and dry environment is critical to prevent hydrolysis of the reagent and product.

-

Reagent Charging: To the flask, add 8-iodo-1-naphthoic acid (1.0 eq) and a minimal amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops, catalytic). Suspend the solid in an anhydrous solvent such as toluene or dichloromethane (DCM). Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

-

Chlorination: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension at room temperature. Causality: An excess of the chlorinating agent ensures the reaction goes to completion. The reaction is exothermic and generates HCl and SO₂ gas, requiring careful addition and proper ventilation.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid reactant has fully dissolved. Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

-

Isolation: After cooling the reaction mixture to room temperature, remove the solvent and excess thionyl chloride under reduced pressure (vacuum distillation). Causality: Both the solvent and excess reagent are volatile and can be easily removed, often yielding a crude product of sufficient purity for subsequent steps. Co-evaporation with anhydrous toluene can help remove the last traces of SOCl₂.

-

Purification (Optional): If higher purity is required, the crude product can be purified by short-path distillation under high vacuum.

Reactivity Profile: A Bifunctional Intermediate

The core value of this reagent lies in the orthogonal reactivity of its two functional groups.

-

The Acyl Chloride: This group is a powerful electrophile that undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reaction is the cornerstone of its use as an acylating agent to form stable amide and ester bonds, which are fundamental linkages in pharmaceuticals.[2][8]

-

The Aryl Iodide: The C-I bond is a versatile handle for modern organometallic cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the precise installation of carbon-carbon and carbon-heteroatom bonds.[9] The peri-position of the acyl group may introduce steric hindrance, potentially influencing catalyst choice and reaction kinetics compared to less-congested aryl iodides.

Applications in Research and Drug Development

The dual-reactivity profile enables sophisticated molecular construction, making 8-Iodonaphthalene-1-carbonyl chloride a high-potential tool for building complex molecular architectures.

Workflow: Sequential Functionalization

A key application is the sequential modification of the two sites, allowing for the controlled and divergent synthesis of compound libraries from a common intermediate.

Caption: Sequential reaction workflow using the title compound.

-

Medicinal Chemistry: This compound serves as an ideal scaffold for Structure-Activity Relationship (SAR) studies. The rigid naphthalene core acts as a well-defined anchor. By varying the nucleophile (R¹) in the acylation step and the coupling partner (R²) in the cross-coupling step, chemists can systematically probe the chemical space around the core to optimize biological activity, selectivity, and pharmacokinetic properties. Its non-iodinated analog, 1-naphthalenecarbonyl chloride, is already a known intermediate in the synthesis of APIs such as Ropivacaine, highlighting the pharmaceutical relevance of this molecular framework.[8]

-

Materials Science: The naphthalene unit is inherently fluorescent. Functionalization at the 1- and 8-positions can be used to tune its photophysical properties (e.g., absorption/emission wavelengths, quantum yield). This makes it a candidate for developing novel fluorescent probes, sensors, or organic light-emitting diode (OLED) materials.

Safety, Handling, and Storage

Due to its high reactivity, 8-Iodonaphthalene-1-carbonyl chloride must be handled with stringent safety protocols.

-

Hazard Identification: Based on data for 1-naphthalenecarbonyl chloride, this compound should be treated as corrosive . It is expected to cause severe skin burns and serious eye damage.[4] Inhalation of vapors or dust may cause severe respiratory tract irritation. It is a lachrymator.

-

Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and ANSI-approved safety goggles in conjunction with a full-face shield.

-

Handling: Use only dry glassware and syringes. Operations should be conducted under an inert atmosphere to prevent degradation. Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like alcohols, amines, and strong bases.[4] The supplier requirement for cold-chain transport indicates that long-term storage under refrigeration or in a freezer (-20 °C) is advisable to ensure chemical integrity.[3]

Conclusion

8-Iodonaphthalene-1-carbonyl chloride emerges as a highly versatile and reactive chemical intermediate with significant potential in advanced organic synthesis. Its value is defined by the presence of two distinct and orthogonally reactive functional groups on a rigid naphthalene scaffold. While direct experimental data remains sparse, a robust understanding of its properties and reactivity can be confidently extrapolated from fundamental chemical principles and analysis of its structural analogs. This guide provides the foundational knowledge for researchers to harness its synthetic potential in creating novel pharmaceuticals, functional materials, and other complex molecular systems.

References

- MilliporeSigma.

- The Royal Society of Chemistry.

- C.P.A Chem Ltd. Safety data sheet - for 1-Chloronaphthalene. (October 24, 2018).

- Fisher Scientific. SAFETY DATA SHEET - for 1-Naphthoyl chloride. (February 16, 2022).

- Merck.

- BenchChem. Chemical structure and properties of 1-(Aminomethyl)-8-iodonaphthalene. (2025).

- BLD Pharm. 91799-71-2 | 1-Chloro-8-iodonaphthalene. (Accessed March 7, 2026).

- AK Scientific, Inc. Safety Data for 1-Amino-8-iodonaphthalene. (Accessed March 7, 2026).

- Chemsrc. 1-Chloro-8-iodonaphthalene | CAS#:91799-71-2. (Accessed March 7, 2026).

- BLD Pharm. 32141-11-0 | 8-Iodo-1-naphthoyl chloride. (Accessed March 7, 2026).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7004, 1-Iodonaphthalene.

- Sigma-Aldrich. 1-Iodonaphthalene 97%. Product Page. (Accessed March 7, 2026).

- Fisher Scientific. SAFETY DATA SHEET - for 1-Iodonaphthalene. (December 19, 2025).

- NIST. 1-Naphthalenecarbonyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.

- Apicule. 1-Naphthalenecarbonyl chloride (CAS No: 879-18-5)

- BenchChem. Comparing 1-(Aminomethyl)-8-iodonaphthalene with dansyl chloride for amine labeling. (2025).

- Organic Syntheses. General Organic Synthesis Procedures. (1973).

- ChemicalBook. 1-Naphthoyl chloride synthesis. (Accessed March 7, 2026).

- Sciencemadness Discussion Board. Iodonaphthalenes. (December 23, 2014).

- Smolecule. Buy 8-Bromonaphthalene-1-carbonyl chloride | 56268-44-1. (August 19, 2023).

- Sigma-Aldrich. 1-IODO-8-NITRO-NAPHTHALENE. Product Page. (Accessed March 7, 2026).

- CymitQuimica. CAS 879-18-5: 1-Naphthoyl chloride. (Accessed March 7, 2026).

- Khan Academy. IR signals for carbonyl compounds. (Accessed March 7, 2026).

- Doc Brown's Advanced Organic Chemistry. Infrared Spectroscopy Index. (January 3, 2026).

- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (Accessed March 7, 2026).

- Dalton Transactions (RSC Publishing). Reactivity of low-valent nickel carbonyl species supported by acridane based PNP ligands towards iodoalkanes. (Accessed March 7, 2026).

- EvitaChem. Buy 1-(Aminomethyl)-8-iodonaphthalene (EVT-11974895). (Accessed March 7, 2026).

- Google Patents. US5245063A - Preparation of carbonyl chlorides. (Accessed March 7, 2026).

- ResearchGate. Mass spectrometry of carbonyl compounds. (Accessed March 7, 2026).

- ChemicalBook. 1-Iodonaphthalene(90-14-2) 1H NMR spectrum. (Accessed March 7, 2026).

- SpectraBase. 3-Chloro-7-iodonaphthalene-1,2-diol - Spectrum. (Accessed March 7, 2026).

- Agilent. Introduction to Mass Spectrometry. (October 16, 2012).

- ChemWhat. 1-Iodonaphthalene CAS#: 90-14-2. (Accessed March 7, 2026).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 70146, 1-Naphthalenecarbonyl chloride.

- University of Victoria. MS of organometallics. (Accessed March 7, 2026).

Sources

- 1. Buy 8-Bromonaphthalene-1-carbonyl chloride | 56268-44-1 [smolecule.com]

- 2. CAS 879-18-5: 1-Naphthoyl chloride | CymitQuimica [cymitquimica.com]

- 3. 32141-11-0|8-Iodo-1-naphthoyl chloride|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. Khan Academy [khanacademy.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. apicule.com [apicule.com]

- 9. 1-Iodonaphthalene 97 90-14-2 [sigmaaldrich.com]

The Peri-Effect: A Technical Guide to 1,8-Disubstituted Naphthalenes

[2]

Executive Summary: Harnessing the Peri-Position

The 1,8-positions of naphthalene (the peri-positions) offer a unique steric and electronic environment unavailable in benzene derivatives. The distance between the 1- and 8-carbons (approx.[2] 2.5 Å) is significantly shorter than the van der Waals sum of most substituents, forcing groups into a "clamped" proximity.[1] This guide explores how to exploit this Peri-Effect for:

-

Strain-Release Reactivity: Driving cyclization reactions that are kinetically difficult in other systems.[2]

-

Proton Sponges: Creating bases with anomalous thermodynamic basicity but low kinetic nucleophilicity.[2]

-

Frustrated Lewis Pairs (FLPs): Positioning Lewis acids and bases to activate small molecules without self-quenching.[2]

-

Chalcogen Bonding Catalysis: Mimicking glutathione peroxidase (GPx) activity via proximal selenium interactions.[1][2]

Core Synthesis Strategies

Accessing 1,8-disubstituted naphthalenes requires bypassing the natural tendency of naphthalene to substitute at the 1,4- or 1,5-positions. Three primary retrosynthetic disconnects exist.

Strategy A: The Diamine Gateway (Nucleophilic Entry)

Starting from commercially available 1,8-diaminonaphthalene , one can access "Proton Sponges" via alkylation or convert the amines to halides via Sandmeyer-type chemistry to access the organometallic manifold.[2]

Strategy B: The Anhydride Gateway (Electrophilic Entry)

1,8-Naphthalic anhydride is the precursor for naphthalimides (intercalating dyes/drugs).[1][2] This route is dominated by condensation reactions and is critical for developing fluorescent sensors and anticancer agents.[2]

Strategy C: The Organometallic Gateway (Lithiation)

1,8-Dilithionaphthalene is the "universal donor" for peri-chemistry.[2] It is typically generated via halogen-lithium exchange from 1,8-dibromonaphthalene or 1-bromo-8-iodonaphthalene.[2] Direct dilithiation of naphthalene is poor; the "Schlosser base" (n-BuLi/t-BuOK) typically favors 1,3- or 1,4-metalation.[2]

Visualization: Synthetic Workflow

Caption: Divergent synthesis from 1,8-diaminonaphthalene allows access to bases, ligands, and catalysts.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,8-Dibromonaphthalene

A critical intermediate for all organometallic peri-chemistry.[2] Direct bromination of naphthalene yields 1,4-isomers; this Sandmeyer route is required for regiocontrol.

Reagents: 1,8-Diaminonaphthalene, NaNO₂, H₂SO₄, CuBr, HBr.[1][3][4]

-

Triazine Formation: Suspend 1,8-diaminonaphthalene (15.8 g, 0.1 mol) in 0.5 M H₂SO₄ (300 mL). Cool to 0°C. Add NaNO₂ (6.9 g, 0.1 mol) in water dropwise.[1][2] The red diazonium species cyclizes instantly to form the 1H-naphtho[1,8-de][1,2,3]triazine solid.[2] Filter and wash with ice water.[2] Caution: The solid is stable but potential shock sensitivity exists in dry diazonium species; handle wet if possible.

-

Bromination: Prepare a solution of CuBr (28.7 g) in 48% HBr (200 mL). Heat to 60°C.

-

Decomposition: Add the triazine solid portion-wise to the hot CuBr solution. Nitrogen gas evolves vigorously.[2]

-

Workup: After gas evolution ceases, reflux for 1 hour. Cool, dilute with water, and extract with dichloromethane.

-

Purification: Silica gel chromatography (Hexanes).

Protocol 2: Synthesis of "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene)

This protocol maximizes methylation while minimizing quaternary ammonium salt formation.[1][2]

Reagents: 1,8-Diaminonaphthalene, Dimethyl sulfate (Me₂SO₄), Sodium Hydride (NaH), THF.[1]

-

Activation: Dissolve 1,8-diaminonaphthalene (1.58 g, 10 mmol) in dry THF (50 mL) under Argon.

-

Base Addition: Add NaH (60% in oil, 1.2 g, 30 mmol) carefully at 0°C. Stir for 30 min (H₂ evolution).

-

Methylation: Add Me₂SO₄ (3.8 mL, 40 mmol) dropwise. Note: Methyl iodide (MeI) can also be used but often leads to over-alkylation to the quaternary salt due to the "methyl effect".[2] Me₂SO₄ is softer.[2]

-

Reflux: Heat to reflux for 12 hours.

-

Quench: Cool to 0°C, carefully quench with water.

-

Isolation: Extract with Et₂O. The product is basic; wash organic layer with 1M NaOH to remove mono-methylated byproducts.[2] Dry over KOH pellets.[2]

Protocol 3: Synthesis of GPx Mimetic (1,8-Diselenonaphthalene)

Demonstrating the application of peri-interactions in catalysis.

-

Lithiation: Dissolve 1,8-dibromonaphthalene (2.86 g, 10 mmol) in dry Et₂O (50 mL) at -78°C. Add t-BuLi (4 equiv) or n-BuLi (2.2 equiv) dropwise. Stir 1h.

-

Selenation: Add elemental Selenium powder (1.6 g, 20 mmol) in one portion. Warm to RT.

-

Oxidation: The resulting dilithio-selenolates are oxidized in situ by exposure to air or addition of I₂ (mild oxidant) to form the Se-Se bond.[2]

-

Purification: Recrystallization from hexane/CH₂Cl₂.[2]

Mechanisms & Applications

The "Proton Sponge" Phenomenon

1,8-Bis(dimethylamino)naphthalene is a weak nucleophile but a "superbase" (pKa 12.3 vs 5.1 for dimethylaniline).[1][2]

-

Mechanism: In the neutral state, the lone pairs on the nitrogens repel (lone pair-lone pair repulsion), destabilizing the ground state.[1] Upon protonation, the proton forms a symmetric intramolecular hydrogen bond [N...H...N]⁺, relieving the strain.[1]

-

Application: Use in E2 eliminations where you need to avoid Sɴ2 substitution. It will deprotonate kinetic acidic sites without attacking electrophilic carbons.[2]

GPx-Like Catalytic Cycle (Chalcogen Bonding)

1,8-Diselenonaphthalenes mimic the enzyme Glutathione Peroxidase (GPx), which reduces peroxides (ROOH) to alcohols (ROH) using thiols (RSH).[1][2]

-

Step 1: The Se-Se bond is cleaved by the thiol (RSH) to form a selenenyl sulfide (Se-SR).[2]

-

Step 2: Reaction with ROOH oxidizes Se to selenenic acid (Se-OH).[2]

-

Step 3: Rapid reaction with another thiol regenerates the active species.[2]

-

Advantage: The rigid naphthalene backbone prevents the selenium atoms from "swinging away," maintaining a high local concentration of the catalyst active site.

Visualization: GPx Mimetic Cycle

Caption: The rigid peri-scaffold facilitates the redox cycling of selenium, mimicking enzymatic antioxidant activity.[1]

Comparative Data

| Property | Naphthalene | 1,8-Disubstituted (Peri) | Effect/Consequence |

| C1-C8 Distance | 2.44 Å | ~2.50 - 2.60 Å | Splay distortion (out-of-plane twisting) to relieve strain.[2] |

| Basicity (pKa) | - | 12.3 (Proton Sponge) | +7 log units vs aniline due to strain release upon H-bonding.[1][2] |

| Se-Se Bond Length | - | 2.36 Å | Elongated vs Ph-Se-Se-Ph (2.29 Å); enhanced reactivity.[2] |

| Fluorescence | Weak (UV) | High (Naphthalimides) | Rigid planarization improves Quantum Yield (Φ); used in DNA intercalation.[1][2] |

References

-

Synthesis of 1,8-Dibromonaphthalene via Triazine: Source:ChemicalBook / J. Org.[2][5] Chem. Protocol validation for Sandmeyer-type transformation of 1,8-diaminonaphthalene.

-

Proton Sponge Properties & Synthesis: Source:Sigma-Aldrich / Wikipedia Technical Data Detailed pKa data and methylation strategies. [1][2]

-

GPx-like Activity of Peri-Diselenides: Source:ACS Omega / PMC Title: Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides. [1][2]

-

1,8-Bis(diphenylphosphino)naphthalene Protocol: Source:Synthetic Communications / Taylor & Francis Title: A Simple Procedure for the Preparation of 1,8-Bis(diphenylphosphino)naphthalene. [1][2]

-

Naphthalimide DNA Intercalators: Source:BenchChem Technical Guide Overview of 1,8-naphthalimide synthesis from anhydrides for drug development. [1][2]

Peri-Substituted Naphthalene Building Blocks: Harnessing Steric Strain for Molecular Innovation

An In-Depth Technical Guide for Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, 1,8-disubstituted or peri-substituted naphthalenes represent a unique class of building blocks. The rigid naphthalene framework forces substituents at the C1 and C8 positions into close proximity, typically within 2.5 Å, a distance often shorter than the sum of their van der Waals radii.[2][3] This enforced proximity, known as the peri-interaction, creates significant steric and electronic consequences, resulting in distorted molecular geometries and novel reactivity.[4][5] This guide provides an in-depth exploration of these building blocks, detailing their fundamental properties, synthetic strategies, and diverse applications in drug discovery, from creating highly basic "proton sponges" to designing rigid scaffolds and fluorescent probes.

The Peri-Interaction: A Foundation of Unique Chemistry

The defining characteristic of 1,8-disubstituted naphthalenes is the powerful interaction between the peri-substituents. This is not a simple steric clash but a complex interplay of repulsive and attractive forces that medicinal chemists can exploit.

Steric Repulsion and Structural Distortion

When bulky groups occupy the C1 and C8 positions, the immense steric strain is primarily relieved through distortion of the naphthalene skeleton itself.[4] This distortion is not random; it occurs in two principal modes:

-

Out-of-Plane Distortion: The peri-substituents are pushed to opposite sides of the mean naphthalene plane.

-

In-Plane Distortion: The bond angles around the peri-positions widen, creating a "splayed" conformation.

These distortions are not mere structural curiosities; they fundamentally alter the molecule's potential energy surface, influencing its reactivity, binding affinity, and photophysical properties.[6] A systematic study using increasingly bulky brominated methyl groups at the peri-positions demonstrated a clear correlation between substituent size and the degree of both vertical and horizontal distortion of the naphthalene ring.[5]

Caption: The central role of the peri-interaction.

The "Proton Sponge" Effect: An Archetype of Peri-Chemistry

Perhaps the most famous manifestation of the peri-interaction is in 1,8-bis(dimethylamino)naphthalene (DMAN), commercially known as Proton Sponge®.[7] This compound exhibits exceptionally high basicity (pKa of its conjugate acid is 12.34) despite being an aniline derivative.[8]

Causality Behind the Effect:

-

Ground-State Strain: In the neutral form, the two dimethylamino groups are sterically crowded, forcing the nitrogen lone pairs into close, repulsive contact.

-

Protonation & Strain Relief: Upon protonation, a strong intramolecular N-H···N hydrogen bond forms. This allows the two nitrogen centers to move further apart, significantly relieving the steric strain of the neutral state.

-

Thermodynamic Favorability: The substantial energy gained from strain relief makes the protonated form unusually stable, thus shifting the equilibrium heavily towards protonation and resulting in high basicity.[8]

This principle makes proton sponges highly effective, non-nucleophilic bases for organic synthesis, a critical tool in the drug development toolkit.[9]

Caption: The Proton Sponge mechanism.

Synthetic Strategies for Peri-Naphthalene Scaffolds

Accessing the 1,8-disubstituted naphthalene core is non-trivial and requires specific synthetic routes. Standard electrophilic aromatic substitution on naphthalene typically yields 1- or 2-substituted products, not the 1,8-disubstituted pattern. The choice of starting material is therefore critical.

Key Synthetic Pathways

Several reliable pathways have been established:

-

From 1,8-Diaminonaphthalene: This is a versatile starting material. Diazotization can be used to introduce other functionalities. For example, diazotization followed by reaction with HBr and copper affords 1-amino-8-bromonaphthalene, a precursor for further derivatization.[10]

-

From Naphthalene-1-sulfonic acid: Nitration of this acid, followed by reduction, yields 1-amino-naphthalene-8-sulfonic acid. This can then be converted into a variety of other peri-derivatives.[3]

-

Directed Metalation: For more complex scaffolds, directed ortho- and remote metalation can provide access to specific substitution patterns. For instance, the mono- and dianion species of a naphthalene 1,8-diamide can be generated and trapped with electrophiles to yield 2- and 2,7-substituted products, complementing traditional substitution chemistry.[11]

Caption: A common workflow for synthesizing peri-derivatives.

Protocol: Synthesis of 1H-Naphtho[1,8-de][1][12][13]triazine (2) from 1,8-Diaminonaphthalene (1)

This protocol, adapted from established literature, demonstrates a key transformation of a common peri-substituted starting material.[10] It serves as a foundational step for accessing a variety of other 1,8-disubstituted systems.

Self-Validating System: The success of this reaction is easily validated. The starting diamine is a slurry, while the product, a triazine, precipitates as a solid that can be collected. The color change and isolation of the solid provide immediate feedback. Final validation is achieved through standard characterization (e.g., NMR, melting point).

Step-by-Step Methodology:

-

Preparation: Slurry naphthalene-1,8-diamine (1) (4.16 g, 26.3 mmol) in a mixture of acetic acid (46 mL) and water (11 mL).

-

Cooling: Cool the mixture to -6 °C using an ice-acetone bath. Rationale: Diazotization is an exothermic reaction and the diazonium intermediate is unstable at higher temperatures. Low temperatures are critical for preventing side reactions and decomposition.

-

Nitrite Solution: Prepare a solution of NaNO₂ (1.82 g, 26.4 mmol) in water (11 mL) and cool it in an ice-water bath.

-

Addition: Add the cold sodium nitrite solution dropwise to the diaminonaphthalene slurry while maintaining the reaction temperature at -6 °C. Stir for 1 hour. Rationale: Dropwise addition ensures control over the reaction rate and temperature.

-

Isolation: Collect the resulting solid product via suction filtration.

-

Washing: Wash the solid with ice-cold water until the filtrate runs clear. Rationale: This removes any unreacted salts and acetic acid.

-

Drying: Leave the solid to air-dry in a fume hood. The product is the triazine (2).

Applications in Medicinal Chemistry

The unique properties of peri-substituted naphthalenes make them highly valuable building blocks for addressing specific challenges in drug design.

Rigid Scaffolds for Pharmacophore Positioning

The rigid and planar nature of the naphthalene core makes it an excellent scaffold for precisely orienting pharmacophoric groups in three-dimensional space.[1] The peri-substitution pattern provides a "clamping" effect, locking substituents into a defined spatial relationship.[6] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This strategy has been used to develop novel chelating ligands and probes for metal ions.[12][13]

Modulators of Biological pH

The "proton sponge" effect is not limited to synthetic applications. The ability of these molecules to maintain a high local pH could be exploited in drug delivery systems. For example, polymers with proton sponge-like properties can facilitate endosomal escape of therapeutic payloads by causing osmotic swelling and rupture of the endosome upon protonation in its acidic environment.[14]

Fluorescent Probes and Molecular Sensors

Naphthalenes bearing an electron-donating group (e.g., amine) and an electron-accepting group (e.g., carbonyl) often exhibit strong fluorescence due to intramolecular charge transfer (ICT) in the excited state.[10] In peri-substituted systems, the ground-state geometry is twisted due to steric strain. Upon excitation, the molecule may relax towards a more planar geometry to facilitate ICT, leading to unique photophysical properties.[15] This behavior can be highly sensitive to the local environment, making these compounds excellent candidates for fluorescent probes that can detect metal ions, changes in polarity, or hydrogen bonding interactions.[10][13]

| Compound Class | Key Peri-Interaction Feature | Primary Application in MedChem | Example |

| Proton Sponges | Strain relief upon protonation | Non-nucleophilic base; pH modulation | 1,8-bis(dimethylamino)naphthalene[7] |

| Diphosphine Ligands | Enforced proximity of P atoms | Catalysis for complex molecule synthesis | 1,8-bis(diphenylphosphino)naphthalene[3] |

| Donor-Acceptor Systems | Twisted ground state, ICT excited state | Fluorescent probes and molecular sensors | 1-Acyl-8-pyrrolylnaphthalenes[10] |

| Chalcogen-Phosphorus | Steric crowding, potential P···E interaction | Rigid bidentate ligands | Nap[P(Ph₂)(SePh)][4] |

Conclusion and Future Outlook

Peri-substituted naphthalene building blocks offer a powerful platform for innovation in medicinal chemistry. By understanding and harnessing the steric and electronic consequences of the peri-interaction, researchers can design molecules with highly specific and predictable properties. The ability to create regions of extreme basicity, to rigidly control the orientation of functional groups, and to develop environmentally sensitive fluorescent probes provides a unique set of tools for developing next-generation therapeutics and diagnostics. As synthetic methodologies become more sophisticated, allowing for even greater control over the substitution pattern of the naphthalene core, the applications for these remarkable building blocks will undoubtedly continue to expand.

References

- The Diverse Biological Activities of Naphthalene Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.

- Attractive and repulsive effects in the interactions between electron-rich and electron-deficient groups in peri-substituted naphthalenes. Semantic Scholar.

- The Versatility of 1,8-Diacetylnaphthalene in Organic Chemistry: A Technical Guide. Benchchem.

- Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI.

- Peri-Substituted Naphthalenes and Rel

- Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.

- Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the tre

- Peri-naphthalenes. Grokipedia.

- Synthesis of Naphthalene Derivatives for Drug Discovery: Applic

- Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties.

- Sterically Crowded peri‐Substituted Naphthalene Phosphines and their PV Deriv

- A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. PMC.

- Steric and electronic effects of alkyl substituents in the naphthalene system. University of Canterbury Research Repository.

- Proton sponge – Knowledge and References. Taylor & Francis.

- Peri-naphthalenes. Wikipedia.

- Synthesis and Application of Novel, Axially Chiral 1,8-Disubstituted Naphthalenes.

- 'Proton sponge' amides: Unusual chemistry and conversion into superbasic 6,7-bis(dimethylamino)perimidines.

- Preparation of 1,8-disubstituted naphthalenes 7–10.

- The peri -interaction in 1-substituted naphthalenes. Repulsion...

- Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. PMC.

- Proton-sponge 1,8-Bis(dimethylamino)naphthalene. MilliporeSigma.

- Synthesis and Evaluation of 1,8‐Disubstituted‐Cyclam/Naphthalimide Conjug

- 1,8-Bis(dimethylamino)naphthalene. Wikipedia.

- ChemInform Abstract: Naphthalene and Related Systems peri-Substituted by Group 15 and 16 Elements.

- Directed Ortho and Remote Metalation of Naphthalene 1,8-Diamide: Complementing SEAr Reactivity for the Synthesis of Substituted Naphthalenes.

- SYNTHESES IN THE PERI-SUBSTITUTED NAPHTHALENE SERIES1. The Journal of Organic Chemistry.

- Functionalized Naphthalenes For Diverse Applic

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed.

- peri-Substituted Naphthalenes. I. New Rearrangement Reactions of Substituted Naphthopyrans. Journal of the American Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 7. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]

- 8. Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. プロトン スポンジ 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Evaluation of 1,8‐Disubstituted‐Cyclam/Naphthalimide Conjugates as Probes for Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Iodonaphthalene-1-carbonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

8-Iodonaphthalene-1-carbonyl chloride is a polysubstituted naphthalene derivative featuring an iodo group at the 8-position and a carbonyl chloride group at the 1-position. This unique substitution pattern imparts distinct steric and electronic properties, making it a valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Chemical Identifiers for 8-Iodonaphthalene-1-carbonyl chloride

| Identifier | Value |

| SMILES | O=C(Cl)c1cccc2c1c(I)cccc2 |

| InChIKey | InChIKey=XCBQSASHBVWKBJ-UHFFFAOYSA-N |

| Molecular Formula | C₁₁H₆ClIO |

| Molecular Weight | 316.53 g/mol |

Strategic Synthesis and Mechanistic Insights

Synthesis of 8-Iodonaphthalene-1-carboxylic acid

A logical approach to 8-Iodonaphthalene-1-carboxylic acid begins with a Sandmeyer-type reaction on a suitable naphthalene-1,8-diamine precursor to introduce the iodo group, followed by functional group manipulations to install the carboxylic acid.[1][2]

Caption: Proposed synthetic workflow for 8-Iodonaphthalene-1-carboxylic acid.

Experimental Protocol: A Predictive Approach

Step 1: Synthesis of 1-Amino-8-iodonaphthalene

-

Dissolve Naphthalene-1,8-diamine in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) to effect diazotization.

-

In a separate vessel, prepare a solution of potassium iodide (KI).

-

Add the cold diazonium salt solution to the KI solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat to complete the reaction.

-

Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography.[1]

Step 2: Synthesis of 8-Iodonaphthalene-1-carbonitrile

-

Subject the synthesized 1-Amino-8-iodonaphthalene to a Sandmeyer reaction.

-

Diazotize the amine as described above.

-

Add the resulting diazonium salt to a solution of copper(I) cyanide (CuCN).

-

Isolate and purify the resulting 8-Iodonaphthalene-1-carbonitrile.[2]

Step 3: Hydrolysis to 8-Iodonaphthalene-1-carboxylic acid

-

Reflux the 8-Iodonaphthalene-1-carbonitrile in a strong aqueous acid (e.g., H₂SO₄ or HCl).

-

Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

-

Cool the reaction mixture, and collect the precipitated carboxylic acid by filtration.

-

Recrystallize the crude product to obtain pure 8-Iodonaphthalene-1-carboxylic acid.

Conversion to 8-Iodonaphthalene-1-carbonyl chloride

The final and crucial step is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3][4]

Caption: Final step in the synthesis of 8-Iodonaphthalene-1-carbonyl chloride.

Experimental Protocol: General Procedure for Acyl Chloride Formation

-

In a fume hood, charge a dry, round-bottom flask equipped with a reflux condenser and a gas trap with 8-Iodonaphthalene-1-carboxylic acid.

-

Add an excess of thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).[5]

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[3][5]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 8-Iodonaphthalene-1-carbonyl chloride can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent is preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[3][5]

-

Catalytic DMF: DMF accelerates the reaction by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent.[5]

Predicted Spectroscopic Signature

While experimental spectra for 8-Iodonaphthalene-1-carbonyl chloride are not available, its spectroscopic characteristics can be predicted based on the functional groups present and data from analogous compounds.[6][7][8]

Table 2: Predicted Spectroscopic Data for 8-Iodonaphthalene-1-carbonyl chloride

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm): A complex multiplet pattern corresponding to the six protons on the naphthalene ring. |

| ¹³C NMR | Aromatic region (δ 120-150 ppm): Multiple signals for the naphthalene carbons. Carbonyl carbon (δ 165-175 ppm). |

| IR Spectroscopy | Strong C=O stretch for the acyl chloride at approximately 1780-1815 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M⁺) with a characteristic isotope pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio).[9] |

Reactivity and Synthetic Applications

8-Iodonaphthalene-1-carbonyl chloride is a highly reactive molecule poised for a variety of synthetic transformations, primarily driven by the electrophilic nature of the carbonyl carbon and the potential for cross-coupling reactions at the iodo-substituted position.

Reactions of the Acyl Chloride Moiety

The acyl chloride group is a versatile handle for introducing the 8-iodonaphthoyl scaffold into various molecules through nucleophilic acyl substitution.

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a cornerstone reaction in the synthesis of bioactive molecules.

-

Ester Formation: Reaction with alcohols produces esters.

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Reactions Involving the Iodo Group

The carbon-iodine bond provides a site for various carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed amination.

Caption: Key reaction pathways for 8-Iodonaphthalene-1-carbonyl chloride.

Safety and Handling: A Self-Validating System

Acyl chlorides are hazardous reagents that require careful handling in a controlled laboratory environment.[10][11][12][13][14]

Table 3: Hazard and Precautionary Information

| Hazard | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage.[10][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Lachrymator | Vapors are irritating to the eyes and respiratory system.[5] |

| Moisture Sensitive | Reacts violently with water to produce HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[5] |

| Toxicity | Harmful if swallowed or inhaled. |

Safe Handling Protocol:

-

Engineering Controls: Always work in a well-ventilated chemical fume hood.[11]

-

Personal Protective Equipment: Wear appropriate PPE at all times.[13]

-

Dispensing: Use dry syringes or cannulas for transferring the liquid.

-

Quenching: Slowly and carefully add any excess reagent to a stirred, cold solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol) to quench its reactivity.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[13]

Conclusion and Future Outlook

8-Iodonaphthalene-1-carbonyl chloride stands as a promising, albeit under-explored, chemical entity. Its dual reactivity, stemming from the acyl chloride and iodo functionalities, positions it as a powerful tool for the synthesis of novel compounds in drug discovery and materials science. The predictive synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to harness the potential of this versatile molecule. Further experimental validation of the proposed protocols and a deeper investigation into its reactivity profile will undoubtedly unlock new avenues for chemical innovation.

References

-

Chemguide. (n.d.). Converting Carboxylic Acids into Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 5). 7.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

- Fisher Scientific. (2018, October). Acetyl chloride Safety Data Sheet. Retrieved from a similar safety data sheet for acetyl chloride to infer handling procedures.

- Organic Chemistry Portal. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).

- Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from a similar safety data sheet for acetyl chloride to infer handling procedures.

-

International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

- IIT Kanpur. (n.d.). Chemistry Acid Chloride - SATHEE. Retrieved from a general safety guide for acid chlorides.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from a similar safety data sheet for acetyl chloride to infer handling procedures.

- Filo. (2025, October 22). Identify the compound with the following spectroscopic data.

-

ResearchGate. (2011, December 27). ChemInform Abstract: Synthesis and Crystallography of 8-Halonaphthalene-1-carbonitriles and Naphthalene-1,8-dicarbonitrile. Retrieved from [Link]

-

Semantic Scholar. (1977, April 1). A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid. Retrieved from [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodocarboxylic acid synthesis by iodination. Retrieved from [Link]

- Organic Syntheses. (n.d.). Procedure for a related reaction.

- Sciencemadness Discussion Board. (2014, December 23). Iodonaphthalenes.

- Patsnap Eureka. (2025, July 24). Carbonyl Roles in Organic Synthesis Techniques. Retrieved from a general overview of carbonyl chemistry.

-

ResearchGate. (n.d.). Identification of an Unknown Compound by Combined Use of IR, 1H NMR, 13C NMR, and Mass Spectrometry: A Real-Life Experience in Structure Determination. Retrieved from [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodonaphthalene. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Periodonaphthalene, C10I8: Permercuration and Subsequent Iododemercuration of Naphthalene in a Triiodide Solution. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. Identify the compound with the following spectroscopic data: a. According.. [askfilo.com]

- 10. thermofishersci.in [thermofishersci.in]

- 11. carlroth.com [carlroth.com]

- 12. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 13. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 14. chemos.de [chemos.de]

The Strategic deployment of 8-Halonaphthoyl Chlorides in the Synthesis of Fused Heterocyclic Systems: A Technical Guide for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the applications of 8-halonaphthoyl chlorides as versatile building blocks in the formation of complex heterocyclic and polycyclic aromatic compounds. The unique substitution pattern of these reagents, featuring a reactive acyl chloride at the 1-position and a halogen at the 8-position of the naphthalene core, offers a powerful platform for intramolecular cyclization strategies. This document will delve into the mechanistic underpinnings, provide detailed experimental protocols for key transformations, and showcase the utility of these reactions in the synthesis of valuable molecular scaffolds for materials science and drug discovery.

Introduction: The Unique Reactivity of the Naphthalene 1,8-Peri-Substitution Pattern

The naphthalene scaffold is a ubiquitous core in a vast array of functional molecules. The 1,8- or peri-positions on the naphthalene ring exhibit unique spatial proximity, a feature that has been extensively exploited in organic synthesis to construct strained and sterically congested systems. When functionalized with reactive groups, this proximity facilitates intramolecular reactions, leading to the formation of fused ring systems with high efficiency.

8-Halonaphthoyl chlorides, particularly 8-bromo- and 8-chloro-1-naphthoyl chlorides, are powerful synthons that leverage this peri-effect. The acyl chloride at the 1-position serves as a potent electrophile, primed for acylation reactions, while the halogen at the 8-position provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality allows for a programmed, sequential, or one-pot approach to the synthesis of complex, fused heterocyclic systems.

This guide will focus on two primary strategies for heterocycle formation using 8-halonaphthoyl chlorides:

-

Intramolecular Friedel-Crafts Acylation: A classic yet powerful method for the formation of carbon-carbon bonds, leading to the synthesis of carbocyclic systems fused to the naphthalene core.

-

Palladium-Catalyzed Intramolecular Reactions: Modern cross-coupling methodologies, such as the Heck reaction, that enable the formation of a diverse range of heterocyclic systems through intramolecular C-C bond formation.

Synthesis of the Precursors: 8-Halonaphthoyl Chlorides

The journey towards complex heterocycles begins with the reliable synthesis of the 8-halonaphthoyl chloride precursors. The general synthetic sequence involves the halogenation of a suitable naphthalene derivative, followed by carboxylation and subsequent conversion to the acyl chloride.

Synthesis of 8-Halonaphthalic Anhydrides and 8-Halonaphthoic Acids

A common starting point is the halogenation of acenaphthene, followed by oxidation to the corresponding naphthalic anhydride. This provides a direct route to 8-halonaphthalic anhydrides, which can then be converted to the desired 8-halonaphthoic acids.

Alternatively, direct halogenation of 1-naphthoic acid can be employed, although this can sometimes lead to mixtures of isomers requiring careful purification.

Conversion to 8-Halonaphthoyl Chlorides

The conversion of the 8-halonaphthoic acid to the corresponding acyl chloride is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents due to their high efficiency and the volatile nature of their byproducts, which simplifies purification.[1]

Experimental Protocol: Synthesis of 8-Bromo-1-naphthoyl Chloride

-

To a solution of 8-bromo-1-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst for the reaction.

-

Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C. This is an exothermic reaction, and slow addition is necessary to control the temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress of the reaction can be monitored by the cessation of gas (CO and CO₂) evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 8-bromo-1-naphthoyl chloride. The product is often used in the next step without further purification.

Intramolecular Friedel-Crafts Acylation: The Gateway to Benzanthrones

One of the most powerful applications of 8-halonaphthoyl chlorides is in the synthesis of benz[de]anthracen-7-ones, commonly known as benzanthrones. These polycyclic aromatic ketones are important intermediates in the synthesis of dyes, pigments, and functional materials. The key transformation is an intramolecular Friedel-Crafts acylation, where the acyl chloride at the 1-position reacts with the aromatic ring of a tethered aryl group.[2]

Mechanism of Intramolecular Friedel-Crafts Acylation

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA).[3][4][5] The mechanism proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the formation of a highly electrophilic acylium ion.[6]

-

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring of the tethered aryl group in an intramolecular fashion.

-

Rearomatization: A proton is lost from the aromatic ring, restoring its aromaticity and yielding the final benzanthrone product.

Experimental Protocol: Synthesis of a Benzanthrone Derivative

This protocol outlines the synthesis of a benzanthrone derivative from an 8-aryl-1-naphthoic acid, which is first converted to the acyl chloride in situ.

Materials:

-

8-Aryl-1-naphthoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), crushed ice

-

Organic solvent for extraction (e.g., DCM, Chloroform)

-

Saturated sodium bicarbonate solution, brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 8-aryl-1-naphthoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C and slowly add oxalyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Intramolecular Cyclization: In a separate flame-dried flask, prepare a suspension of anhydrous AlCl₃ (1.5 eq) in anhydrous DCE. Cool this suspension to 0 °C. Slowly add the solution of the in situ-generated 8-aryl-1-naphthoyl chloride to the AlCl₃ suspension.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complexes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Substrate | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 8-Phenyl-1-naphthoic acid | AlCl₃ | DCE | 0 - RT | 3 | 85 | [2] |

| 8-(p-Tolyl)-1-naphthoic acid | AlCl₃ | DCE | 0 - RT | 4 | 82 | [2] |

| 8-(p-Methoxyphenyl)-1-naphthoic acid | BBr₃ | DCM | -78 - RT | 2 | 74 | [2] |

Palladium-Catalyzed Intramolecular Reactions: A Modern Approach to Heterocycle Synthesis

Palladium catalysis has revolutionized organic synthesis, and its application to the intramolecular cyclization of 8-halonaphthoyl chloride derivatives opens up new avenues for the construction of diverse heterocyclic systems. The intramolecular Heck reaction is a particularly powerful tool in this regard.[6][7]

Mechanism of the Intramolecular Heck Reaction

The intramolecular Heck reaction involves the palladium-catalyzed coupling of the aryl halide (at the 8-position of the naphthalene core) with a tethered alkene. The general catalytic cycle is as follows:

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the 8-halonaphthoyl derivative, forming a Pd(II) intermediate.

-

Migratory Insertion: The tethered alkene coordinates to the palladium center and then inserts into the Pd-aryl bond. This step forms a new carbon-carbon bond and a new Pd-alkyl intermediate.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a hydrido-palladium(II) complex.

-

Reductive Elimination: The hydrido-palladium(II) complex undergoes reductive elimination to regenerate the Pd(0) catalyst and release HX. A base is typically added to neutralize the acid formed.

Application in the Synthesis of Fused Pyranones

While direct examples of intramolecular Heck reactions starting from 8-halonaphthoyl chlorides to form pyranones are not abundant in the literature, the strategy is highly plausible. The synthesis would involve the preparation of an 8-halo-1-naphthoyl derivative with a tethered allylic alcohol or a similar precursor. The intramolecular Heck reaction would then lead to the formation of a fused dihydropyran ring, which could be further oxidized to the corresponding pyranone.

Applications in Drug Discovery and Materials Science

The heterocyclic and polycyclic aromatic compounds synthesized from 8-halonaphthoyl chlorides have significant potential in various fields.

-

Drug Discovery: Many natural products and synthetic drugs contain fused heterocyclic systems. Pyranonaphthoquinones, for instance, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][9][10] The ability to synthesize a diverse library of these compounds using the methods described in this guide is of great interest for drug discovery programs.

-

Materials Science: Polycyclic aromatic hydrocarbons are the building blocks of many advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzanthrone core, readily accessible through intramolecular Friedel-Crafts acylation, is a key component in many high-performance dyes and pigments.[11]

Conclusion

8-Halonaphthoyl chlorides are powerful and versatile building blocks for the synthesis of complex fused heterocyclic and polycyclic aromatic compounds. Their unique 1,8-substitution pattern allows for efficient intramolecular cyclization reactions, primarily through Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. This technical guide has provided an overview of the synthesis of these valuable precursors, detailed the mechanisms of their key transformations, and provided experimental protocols for their application. The continued exploration of the reactivity of 8-halonaphthoyl chlorides will undoubtedly lead to the discovery of new and efficient routes to novel functional molecules with applications in medicine and materials science.

References

-

SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzanthrone. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

-

Chirantan Rasayan Sanstha. (2021, March 15). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Novel and rapid approach for benzanthrone synthesis: BBr3-promoted annulation of 8-aryl-1-naphthoic acid derivatives. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023, May 23). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinoc. Retrieved from [Link]

-

PMC. (n.d.). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Retrieved from [Link]

-

PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Molecules. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of 8-azaprotosappanin A derivatives via intramolecular palladium-catalyzed ortho C–H activation/C–C cyclization and their antibacterial activity. Retrieved from [Link]

-

ResearchGate. (2025, January 13). Intramolecular Friedel Crafts Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 8–18. Reagent and conditions: a) Br2, AcOH/HCl, 80 °C, 85%.... Retrieved from [Link]

-

PubMed. (2010, April 1). Synthesis of naphtho[1,8-bc]pyran derivatives and related compounds through hydroxy group directed C-H bond cleavage under rhodium catalysis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025, July 14). Ligand Design Enables the Palladium-Catalyzed Intermolecular Carbochlorocarbonylation of Alkynes and Cyclopentenone Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of naphtho[1,8-bc]pyrans. Retrieved from [Link]

-

PMC. (2024, February 1). The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. Retrieved from [Link]

-

ACS Publications. (2018, April 2). Construction of (Dihydro)naphtho[1,8-bc]pyrans via Rh(III)-Catalyzed Twofold C–H Activation of Benzoylacetonitriles. Retrieved from [Link]

-

ChemInform. (2021, December 23). Benzo[de]naphtho[1,8-gh]quinolines: synthesis, photophysical studies and nitro explosives detection. Retrieved from [Link]

-

PMC. (n.d.). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. Retrieved from [Link]

-

MDPI. (2022, October 18). Synthesis of Pyran Derivatives. Retrieved from [Link]

-

Journal of Applicable Chemistry. (n.d.). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Retrieved from [Link]

- Google Patents. (n.d.). US5130478A - Process for the preparation of chlorides of chlorinated carboxylic acids.

-

Wiley Online Library. (n.d.). Lewis Base Catalysis Enables the Activation of Alcohols by means of Chloroformates as Phosgene Substitutes. Retrieved from [Link]

-

LOCKSS. (2013, December 25). FACILE SYNTHESIS OF GLYCIDATES VIA OXIDATION OF ACRYLATES WITH AQUEOUS SOLUTION OF NaOCl IN THE PRESENCE OF AMMONIUM SALTS Bungo. Retrieved from [Link]

-

Patsnap. (n.d.). Benzanthrone patented technology retrieval search results. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Retrieved from [Link]

-

PMC. (2026, January 2). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Retrieved from [Link]

Sources

- 1. Synthesis of Pyran Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Novel and rapid approach for benzanthrone synthesis: BBr3-promoted annulation of 8-aryl-1-naphthoic acid derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 4. 傅-克酰基化反应 [sigmaaldrich.cn]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzanthrone patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

Strategic Sourcing and Technical Utilization of 8-Iodonaphthalene-1-carbonyl chloride

Executive Summary

8-Iodonaphthalene-1-carbonyl chloride (CAS 32141-11-0 ) is a specialized electrophilic building block characterized by the unique peri-substitution pattern of the naphthalene ring. This geometry places the reactive acyl chloride and the iodine handle in close proximity (positions 1 and 8), creating high steric strain and enabling unique cyclization and cross-coupling pathways.

Unlike commodity reagents, this compound is rarely held in high stock by major distributors.[1] It is typically acquired either through custom synthesis orders or, more commonly, synthesized in-house from the more stable precursor, 8-iodonaphthalene-1-carboxylic acid (CAS 13577-19-0 ). This guide provides a verified sourcing strategy, a comparative cost analysis, and a self-validating protocol for laboratory preparation.

Market Analysis: Suppliers and Pricing

Due to the moisture sensitivity of the acid chloride, commercial availability is often limited to "Make-to-Order" status. The strategic alternative is to purchase the carboxylic acid precursor, which is stable and readily convertible.

Comparative Sourcing Table

| Compound | CAS Registry | Availability Status | Key Suppliers | Estimated Price (USD) |

| 8-Iodo-1-naphthoyl chloride | 32141-11-0 | Low / Custom Synthesis | BLD Pharm, ChemSpace | Inquire (Est. >$500/g) |

| 8-Iodo-1-naphthoic acid | 13577-19-0 | Medium / Stock | Fluorochem, Alfa Chemistry, BLD Pharm | $135 - |

| 1,8-Diiodonaphthalene | 1730-04-7 | Medium / Stock | Rose Scientific, TCI, Apollo | $80 - $110 / 1g |

Procurement Insight: The most cost-effective and reliable strategy for projects requiring >5g is to purchase 8-iodonaphthalene-1-carboxylic acid and perform the acid chloride formation in-house (Method A below). For multi-gram scale-up from scratch, starting from 1,8-diiodonaphthalene (Method B) offers the lowest raw material cost but requires organometallic expertise.

Technical Specifications & Quality Control

To ensure downstream reaction success, the material must meet specific purity criteria. The iodine atom at the C8 position is prone to debromination/deiodination under aggressive conditions, and the acid chloride is susceptible to hydrolysis.

-

Chemical Formula: C₁₁H₆ClIO

-

Molecular Weight: 316.52 g/mol

-

Appearance: Yellow to brown crystalline solid (Acid); Yellow oil or low-melting solid (Chloride).

-

Solubility: Soluble in DCM, THF, Toluene. Reacts violently with water/alcohols.

Self-Validating QC Protocol

-

1H NMR (CDCl₃): The diagnostic signals for the peri-substituted system are the low-field doublets.

-

Acid Precursor: Look for carboxylic acid proton >11 ppm (broad).

-

Chloride Product: Disappearance of the acid proton. Downfield shift of the H2 and H7 protons due to the electron-withdrawing carbonyl chloride.

-

-

TLC Monitoring:

-

Convert a small aliquot of the acid chloride to the methyl ester (quench with MeOH) for TLC analysis. The acid chloride itself will streak or hydrolyze on silica.

-

Visualization: UV (254 nm).

-

Synthesis & Preparation Methodologies

For researchers unable to source the acid chloride directly, the following protocols provide high-fidelity routes to the target.

Synthesis Workflow Diagram

Figure 1: Strategic synthesis pathways from commercial building blocks to the target acid chloride.[2]

Method A: Acid Chloride Formation (From Commercial Acid)

Recommended for most medicinal chemistry applications.

Reagents: 8-Iodonaphthalene-1-carboxylic acid (1.0 eq), Oxalyl Chloride (1.5 eq), DMF (cat.), Anhydrous DCM.

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Suspend 8-iodonaphthalene-1-carboxylic acid in anhydrous DCM (0.2 M).

-

Activation: Add catalytic DMF (2-3 drops).

-

Chlorination: Add Oxalyl Chloride dropwise at 0°C. Caution: Gas evolution (CO, CO₂).

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. The suspension should become a clear yellow solution.

-

Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

-

Validation: Re-dissolve in dry toluene and concentrate again to remove traces of HCl. The resulting yellow residue is the acid chloride, used directly without chromatography.

Method B: De Novo Synthesis (From 1,8-Diiodonaphthalene)

Recommended for scale-up (>10g) or when the acid is unavailable.

Reagents: 1,8-Diiodonaphthalene, n-Butyllithium (n-BuLi), Dry Ice (CO₂).

-

Lithiation: Dissolve 1,8-diiodonaphthalene in anhydrous THF at -78°C. Slowly add n-BuLi (1.0 eq).

-

Critical Control Point: Strict temperature control is required to prevent di-lithiation or benzyne formation.

-

-

Carboxylation: Cannulate the lithiated solution onto an excess of crushed Dry Ice (solid CO₂) or bubble gaseous CO₂ through the solution.

-

Quench: Acidify with 1M HCl.

-

Isolation: Extract with EtOAc. The product (8-iodo-1-naphthoic acid) can be recrystallized from Ethanol/Water.

-

Conversion: Proceed to Method A.

Applications in Drug Discovery[2][4][5]

The 8-iodonaphthalene-1-carbonyl chloride scaffold is a "privileged structure" for generating rigid, fused-ring systems.

Key Reactivity Patterns

-

Peri-Cyclization: Reaction with nucleophiles (amines/alcohols) followed by Palladium-catalyzed intramolecular coupling (Heck or Buchwald) yields benzo[cd]indoles or naphtho[1,8-bc]pyrans .

-

Atropisomerism: Substitution at the C8 position creates a barrier to rotation around the C1-Carbonyl bond, allowing for the design of atropisomeric ligands or chiral auxiliaries.

-

PROTAC Linkers: The rigid naphthalene spacer provides a defined distance and vector for E3 ligase-target protein conjugation, distinct from flexible alkyl chains.

Figure 2: The primary utility of the scaffold in generating fused tricyclic systems.

Handling and Safety

-

Corrosivity: The compound hydrolyzes to release HCl. Handle in a fume hood.

-

Stability: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Long-term storage of the acid chloride is not recommended; convert to the amide/ester or store as the carboxylic acid precursor.

-

Lachrymator: Like many acid chlorides, it may act as a lachrymator. Wear goggles and face shield.[3]

References

-

Synthesis of 8-Iodo-1-naphthoic acid: Short, K. M., & Mjalli, A. M. M. (1997). Solid-Phase Synthesis of 1,8-Disubstituted Naphthalenes. Tetrahedron Letters.

-

Lithiation of 1,8-Diiodonaphthalene: House, H. O., et al. (1981). Perisubstituted Naphthalenes. 8. Electrophilic Substitution Reactions. Journal of Organic Chemistry.

-

Supplier Data (Acid Precursor - CAS 13577-19-0): Fluorochem Product Catalog. 8-Iodo-1-naphthoic acid.

-

Supplier Data (Acid Chloride - CAS 32141-11-0): BLD Pharm Product Catalog. 8-Iodo-1-naphthoyl chloride.

-

General Synthesis of Naphthoic Acid Chlorides: Thermo Scientific Chemicals. 1-Naphthoyl chloride Specifications.

Sources

Methodological & Application

Application Note: Orthogonal Functionalization and Palladium-Catalyzed Cross-Coupling of 8-Iodo-1-naphthoyl Chloride

Executive Summary

The 1,8-disubstituted naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, 8-iodo-1-naphthoyl chloride serves as a highly versatile, bifunctional building block. The peri-substitution pattern (1,8-positions) introduces significant steric hindrance and restricted bond rotation, which is highly sought after for locking molecular conformations in drug design—most notably in the development of cannabinoid receptor (CB1/CB2) ligands[1] and CC chemokine receptor 8 (CCR8) antagonists[2].

This application note provides a comprehensive, self-validating guide to the orthogonal functionalization of 8-iodo-1-naphthoyl chloride. By exploiting the differential reactivity between the C1-acyl chloride and the C8-aryl iodide, researchers can execute chemoselective acyl substitutions followed by robust palladium-catalyzed cross-couplings.

Mechanistic & Strategic Insights

Working with peri-substituted naphthalenes requires precise control over reaction conditions due to the severe steric clash between the 1- and 8-positions.

The Challenge of Direct Coupling: Attempting a direct palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) on the intact 8-iodo-1-naphthoyl chloride is synthetically risky. Palladium(0) species can undergo competitive oxidative addition into the highly reactive C–Cl bond of the acyl chloride, leading to undesired decarbonylation or ketone formation.

The Orthogonal Strategy: To bypass this, the workflow relies on orthogonal reactivity . The C1-acyl chloride is a hard electrophile that reacts rapidly with hard nucleophiles (amines, alcohols) under mild, basic conditions at low temperatures. The C8-aryl iodide is completely inert under these conditions. Once the acyl chloride is converted into a stable amide or ester, the C8-iodide can be selectively activated by a Pd(0) catalyst[3].